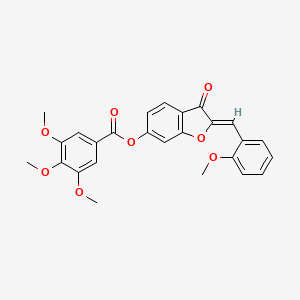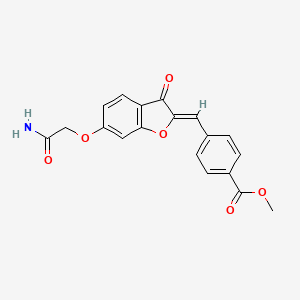![molecular formula C23H23N5O2 B2938040 N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251710-52-7](/img/structure/B2938040.png)
N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including a cyanophenyl group, an oxadiazole ring, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The presence of the oxadiazole ring and the cyanophenyl group could also have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the other chemicals present. The various functional groups in the molecule could potentially participate in a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanophenyl group and the potentially aromatic oxadiazole ring could affect the compound’s solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
- Disposition and Metabolism in Humans: Compounds similar to the specified chemical, like SB-649868, an orexin 1 and 2 receptor antagonist, have been studied for their disposition and metabolism in humans. Research focusing on these compounds provides insights into their pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, SB-649868 is primarily eliminated via feces, with a small percentage excreted through urine, demonstrating the significance of understanding metabolic pathways and potential metabolites in drug development (Renzulli et al., 2011).
Pharmacological Effects
- Antiarrhythmic Effects: Another study on a different compound, lorcainide, highlighted its effectiveness in treating ventricular arrhythmias. Such research underscores the potential of related compounds in addressing cardiac conditions by modulating heart rhythm through specific receptor targets or ion channels (Meinertz et al., 1980).
Toxicology and Safety Studies
- Therapeutic Acetaminophen Toxicity: Safety studies, such as those examining the hepatotoxic effects of acetaminophen, are critical for understanding the risks associated with drug therapy, especially in vulnerable populations like neonates and the elderly. These studies highlight the importance of dosage considerations and monitoring for adverse effects to ensure the safe use of pharmaceutical compounds (Iorio et al., 2013).
Mechanistic Studies
- Mechanism of Action Investigations: Understanding the precise mechanisms through which compounds exert their effects is fundamental to drug development. For instance, the study of paracetamol's effects on various enzyme families, including cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), provides valuable insights into drug interactions and potential therapeutic applications (Trettin et al., 2014).
Clinical Applications
- Clinical Efficacy in Specific Conditions: Research on compounds with anti-inflammatory or analgesic properties explores their clinical applications in treating conditions like pain, inflammation, or specific syndromes. Studies on the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) in preventing bladder cancer, for example, contribute to the understanding of potential preventive or therapeutic roles of these compounds in oncology (Castelao et al., 2000).
Pharmacogenetics
- Impact of Genetic Variability on Drug Response: The exploration of how genetic factors affect drug metabolism and response is a growing field. Studies on the polymorphic expression of enzymes involved in drug metabolism, such as UGT1A9 and its impact on acetaminophen glucuronidation, provide insights into personalized medicine and the optimization of therapeutic strategies based on individual genetic profiles (Linakis et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-3-2-4-19(13-16)22-26-23(30-27-22)18-9-11-28(12-10-18)15-21(29)25-20-7-5-17(14-24)6-8-20/h2-8,13,18H,9-12,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZAKUOUGSTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2937959.png)
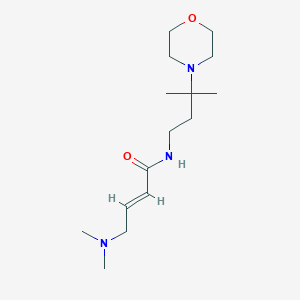
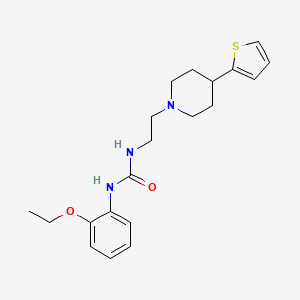
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B2937962.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2937963.png)
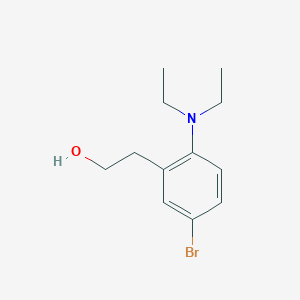


![3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2937972.png)
![1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene](/img/structure/B2937973.png)
![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2937974.png)
![2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2937976.png)
